molecular formula C14H13BrN4O B11108307 2-[(3-Bromophenyl)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide

Cat. No.: B11108307
M. Wt: 333.18 g/mol
InChI Key: QELUSIQAEYCOGJ-GIJQJNRQSA-N
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Description

2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a pyridine ring, and an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide typically involves the condensation of substituted aromatic aldehydes with hydrazides. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides: Similar in structure but with different substituents on the pyridine ring.

    2-(3-Amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide: Shares some structural features but differs in the core scaffold.

Uniqueness

2-[(3-Bromophenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H13BrN4O

Molecular Weight

333.18 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H13BrN4O/c15-12-4-1-5-13(7-12)17-10-14(20)19-18-9-11-3-2-6-16-8-11/h1-9,17H,10H2,(H,19,20)/b18-9+

InChI Key

QELUSIQAEYCOGJ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NCC(=O)N/N=C/C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(=O)NN=CC2=CN=CC=C2

Origin of Product

United States

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